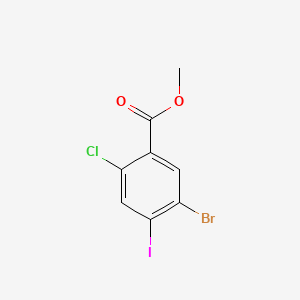
4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzaldehyde core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the iodination of 4-fluoro-2-(trifluoromethyl)benzaldehyde. The reaction conditions often involve the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-Fluoro-2-iodo-6-(trifluoromethyl)benzoic acid.
Reduction: 4-Fluoro-2-iodo-6-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the development of new materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group. The fluorine and trifluoromethyl groups can influence the reactivity and selectivity of the compound in various reactions. The iodine atom can participate in substitution reactions, making it a versatile intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)benzaldehyde
- 2-Fluoro-4-iodo-6-(trifluoromethyl)benzaldehyde
- 4-Fluoro-6-iodo-2-(trifluoromethyl)benzonitrile
Uniqueness
4-Fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde is unique due to the combination of fluorine, iodine, and trifluoromethyl groups on the benzaldehyde core. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific synthetic applications .
Propriétés
Formule moléculaire |
C8H3F4IO |
|---|---|
Poids moléculaire |
318.01 g/mol |
Nom IUPAC |
4-fluoro-2-iodo-6-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H3F4IO/c9-4-1-6(8(10,11)12)5(3-14)7(13)2-4/h1-3H |
Clé InChI |
LMVSWSJEUNQCKT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)C=O)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one](/img/structure/B15290466.png)



![4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid](/img/structure/B15290503.png)
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15290506.png)


dimethylsilane](/img/structure/B15290524.png)

